molecular formula C17H11F2N3O B11435595 8-fluoro-3-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

8-fluoro-3-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11435595
M. Wt: 311.28 g/mol
InChI Key: NYTDBMZLUDFZMB-UHFFFAOYSA-N
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Description

8-Fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a pyrimidoindole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties can be explored for treating various diseases.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its pyrimidoindole core structure, which imparts specific chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and potential biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H11F2N3O

Molecular Weight

311.28 g/mol

IUPAC Name

8-fluoro-3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C17H11F2N3O/c18-11-3-1-10(2-4-11)8-22-9-20-15-13-7-12(19)5-6-14(13)21-16(15)17(22)23/h1-7,9,21H,8H2

InChI Key

NYTDBMZLUDFZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)F

Origin of Product

United States

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